molecular formula C8H8N2O4 B585657 4-(Methylamino)-3-nitrobenzoic-d3 Acid CAS No. 1346601-36-2

4-(Methylamino)-3-nitrobenzoic-d3 Acid

Cat. No.: B585657
CAS No.: 1346601-36-2
M. Wt: 199.18
InChI Key: KSMLIIWEQBYUKA-FIBGUPNXSA-N
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Description

4-(Methylamino)-3-nitrobenzoic-d3 Acid is a deuterated derivative of 4-(Methylamino)-3-nitrobenzoic Acid. This compound is characterized by the presence of a methylamino group at the 4-position and a nitro group at the 3-position on a benzoic acid core. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, particularly in spectroscopy and kinetic isotope effect studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-3-nitrobenzoic-d3 Acid typically involves the nitration of a suitable precursor followed by the introduction of the methylamino group. One common method involves the nitration of 4-methylaminobenzoic acid, followed by the replacement of hydrogen atoms with deuterium. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by deuterium exchange reactions under specific conditions to achieve the desired deuterated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and deuteration processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The deuteration process is typically carried out using deuterium gas or deuterated solvents under controlled conditions to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-3-nitrobenzoic-d3 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylamino)-3-nitrobenzoic-d3 Acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a standard in spectroscopic studies.

    Biology: Utilized in studies involving enzyme kinetics and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Employed in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-3-nitrobenzoic-d3 Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylamino)-3-nitrobenzoic-d3 Acid is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. This property allows for detailed investigation of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds .

Properties

CAS No.

1346601-36-2

Molecular Formula

C8H8N2O4

Molecular Weight

199.18

IUPAC Name

3-nitro-4-(trideuteriomethylamino)benzoic acid

InChI

InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)/i1D3

InChI Key

KSMLIIWEQBYUKA-FIBGUPNXSA-N

SMILES

CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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